Pyrrolo[1,2-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of amidines and saturated ketones under copper-catalyzed conditions. For instance, a [3 + 3] annulation reaction mediated by 4-HO-TEMPO can be employed . Another approach involves the use of cyclopentylamine, DIPEA, and ethyl acetate at room temperature, followed by further reactions with propargyl alcohol and other reagents .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and continuous flow chemistry are potential methods to enhance efficiency and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as oxone in DMF at room temperature.
Reduction: Common reducing agents like sodium borohydride can be used under appropriate conditions.
Substitution: Halogenation and alkylation reactions are typical, using reagents like SOCl2 and dimethylamine.
Common Reagents and Conditions:
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: SOCl2, dimethylamine, room temperature.
Major Products: The major products formed from these reactions depend on the specific substituents introduced. For example, halogenation can yield halogenated this compound derivatives, which may exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrimidin-7-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: It has shown promise in the development of anti-inflammatory, antiviral, and anticancer agents.
Wirkmechanismus
The mechanism of action of pyrrolo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The compound’s ability to modulate inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,3-d]pyrimidine: Known for its anticancer properties and kinase inhibition.
Pyrazolo[1,5-a]pyrimidine: Exhibits anti-inflammatory and antiviral activities.
Pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
Uniqueness: Pyrrolo[1,2-a]pyrimidin-7-amine stands out due to its unique fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C7H7N3 |
---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
pyrrolo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H7N3/c8-6-4-7-9-2-1-3-10(7)5-6/h1-5H,8H2 |
InChI-Schlüssel |
QTAYIMGPWVBIEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.